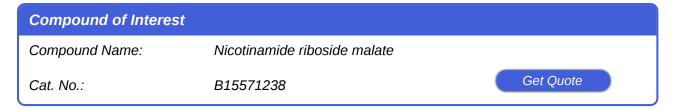


A Comprehensive Technical Guide to the Physicochemical Properties of Nicotinamide Riboside Malate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism, playing a vital role in energy production, DNA repair, and cellular signaling pathways. Due to the age-related decline in NAD+ levels, there is significant scientific interest in NAD+ precursors like NR for their potential therapeutic benefits in a range of age-associated conditions. **Nicotinamide Riboside Malate** (NRM) is a salt form of NR that has been developed to enhance stability and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of NRM, detailed experimental protocols for their characterization, and a summary of the relevant biological pathways.

Physicochemical Properties

The malate salt of nicotinamide riboside is a white to off-white crystalline powder.[1][2] Combining nicotinamide riboside with malate is intended to improve the stability of the molecule.[1][2] While specific quantitative data for some physicochemical properties of the malate form are not readily available in the public domain, the following table summarizes the known properties and provides data for the closely related nicotinamide riboside chloride (NRCI) for comparison.



Property	Nicotinamide Riboside Malate	Nicotinamide Riboside Chloride (for comparison)
Molecular Formula	C15H20N2O10	C11H15CIN2O5
Molecular Weight	388.33 g/mol	290.70 g/mol [3]
Appearance	White to off-white crystalline powder[1][2]	White to off-white powder
CAS Number	2415659-01-5	23111-00-4
Melting Point	Data not available. Thermal degradation of NRCI occurs above 130°C.[3]	Decomposes upon melting.[4]
Solubility	Highly soluble in water.[1] Soluble in methanol.	Freely soluble in water (826.0 ± 34.4 mg/mL at pH 7.4).[4][5] Soluble in DMSO (~50 mg/mL).[6]
pKa	Data not available. Nicotinamide riboside is considered essentially neutral. [6]	Data not available.
Hygroscopicity	Crystalline forms are suggested to have low hygroscopicity.[7]	Crystalline forms exhibit low hygroscopicity.[8]
Stability	More stable than NR chloride at room temperature.[2] Stable under recommended storage conditions (cool, dry, away from light).[9]	Susceptible to thermal and base-catalyzed hydrolysis.[3]

Signaling Pathway

Nicotinamide riboside is a precursor to NAD+ and enters the NAD+ biosynthesis pathway, often referred to as the salvage pathway. Upon entering a cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is then



adenylylated to form NAD+. This pathway is a crucial mechanism for maintaining cellular NAD+ pools.



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Figure 1. The NAD+ biosynthesis salvage pathway from Nicotinamide Riboside.

Experimental Protocols Determination of Melting Point

Method: Melting point determination is performed using a capillary melting point apparatus, such as a Büchi B-540.

Protocol:

- A small amount of the crystalline nicotinamide riboside malate is finely ground and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For compounds like nicotinamide riboside salts that may decompose upon melting, the decomposition temperature is also noted.[10]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Method: A validated reversed-phase HPLC method with UV detection is used for the quantitative analysis of **nicotinamide riboside malate** and its degradation products.[11]



Protocol:

- Chromatographic Conditions:[11]
 - Column: Atlantis T3 (4.6 mm × 250 mm, 5 μm) or equivalent.
 - Column Temperature: 30°C.
 - Mobile Phase A: 0.12 g/L Ammonium Formate in water, adjusted to pH 3.9 with Formic Acid.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 0.8 mL/min.
 - Detector Wavelength: 254 nm.
 - Injection Volume: 10 μL.
 - Gradient Program: A time-based gradient from high aqueous to high organic mobile phase composition is utilized to ensure separation of the analyte from any impurities or degradation products.
- Solution Preparation:[11]
 - Blank Solution: High-purity water.
 - Test Solution: Accurately weigh approximately 10 mg of nicotinamide riboside malate and dissolve in 10 mL of high-purity water.
 - Reference Solution: Prepare a solution of a certified reference standard of nicotinamide riboside malate at a known concentration in high-purity water.
- Analysis:[11]
 - Inject the blank, reference, and test solutions into the chromatograph.
 - Record the chromatograms.

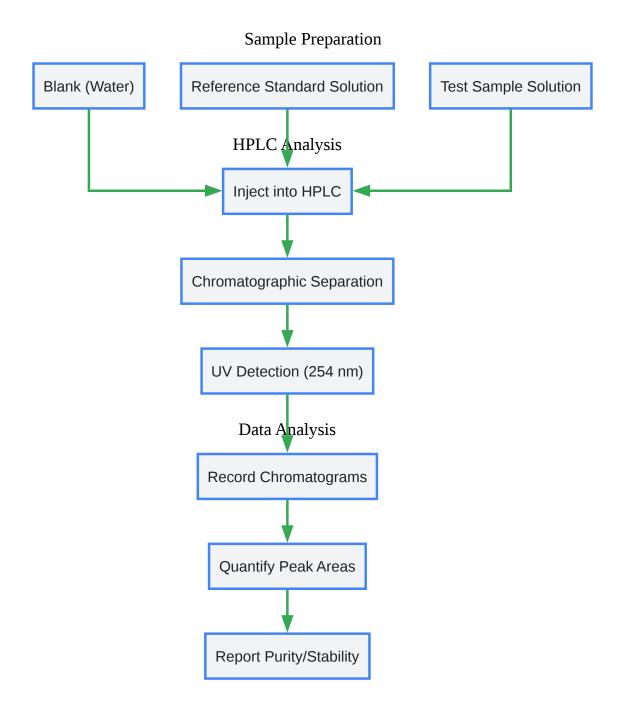






- The peak area of **nicotinamide riboside malate** in the test solution is compared to the peak area in the reference solution to determine the purity or concentration.
- For stability studies, the sample is subjected to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis) and analyzed at various time points to monitor the degradation and the formation of impurities.





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Figure 2. A generalized workflow for HPLC analysis of **Nicotinamide Riboside Malate**.

Single Crystal Growth for X-ray Diffraction



Method: Single crystals of sufficient size and quality for X-ray diffraction are grown from a supersaturated solution.

Protocol (Thermal Crystallization and Cooling):[12]

- Dissolve 100 mg of nicotinamide riboside l-hydrogen malate in 76 μL of double-distilled water at 37°C with stirring in a small vial.
- Once dissolved, stop stirring and add a total of 200 μL of ethanol as an anti-solvent in four portions over a period of 30 minutes.
- Remove the vial from the heat source and allow it to cool to room temperature.
- Large, colorless crystals suitable for X-ray diffraction should form within approximately 20 minutes.
- The grown crystals are then mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer to determine the crystal structure.

Determination of pKa by UV-Vis Spectrophotometry

Method: The pKa is determined by measuring the change in UV absorbance of the compound in a series of buffers with varying pH values. The chromophore in nicotinamide riboside allows for spectrophotometric analysis.

Protocol:

- Prepare a stock solution of nicotinamide riboside malate in an appropriate solvent (e.g., water or DMSO).
- Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.
- Add a small, constant volume of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes.
- Measure the UV-Vis absorption spectrum (e.g., 230-500 nm) for each solution.



- Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
- The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[10][13]

Hygroscopicity Testing by Dynamic Vapor Sorption (DVS)

Method: DVS measures the change in mass of a sample as it is exposed to a controlled series of changes in relative humidity (RH) at a constant temperature.

Protocol:

- Place a known mass of nicotinamide riboside malate into the DVS instrument's microbalance.
- The sample is initially dried by exposure to 0% RH until a stable mass is achieved.
- The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate.
- Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% to measure desorption.
- The change in mass at each RH step is recorded, and a sorption-desorption isotherm is plotted (change in mass vs. RH).
- The hygroscopicity of the material is classified based on the percentage of water absorbed at a specific RH (e.g., 80% RH at 25°C).[14]

Conclusion

Nicotinamide riboside malate is a promising NAD+ precursor with enhanced stability. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for its characterization. While some quantitative data for the malate salt remain to be fully elucidated in publicly accessible literature, the provided



protocols offer a robust framework for researchers and drug development professionals to conduct their own comprehensive analyses. Further investigation into the specific physicochemical parameters of **nicotinamide riboside malate** will be crucial for its continued development and application in nutritional and pharmaceutical contexts.

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